REACTION_SMILES
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[Br:14][c:15]1[cH:16][cH:17][c:18]([O:23][CH3:24])[c:19]([CH2:20][OH:21])[cH:22]1.[C:6]([CH3:7])([CH3:8])([CH3:9])[Si:10]([Cl:11])([CH3:12])[CH3:13].[O:26]=[CH:27][N:28]([CH3:29])[CH3:30].[OH2:25].[nH:1]1[cH:2][cH:3][n:4][cH:5]1>>[C:6]([CH3:7])([CH3:8])([CH3:9])[Si:10]([CH3:12])([CH3:13])[O:21][CH2:20][c:19]1[c:18]([O:23][CH3:24])[cH:17][cH:16][c:15]([Br:14])[cH:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(Br)cc1CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
c1c[nH]cn1
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Name
|
|
Type
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product
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Smiles
|
COc1ccc(Br)cc1CO[Si](C)(C)C(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |